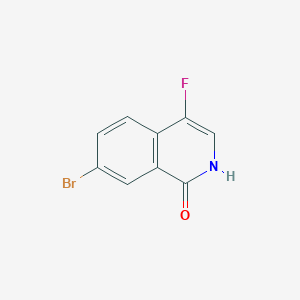
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione, also known as 3-thio-2-hydroxyethyl-1,1-dione, is an organic compound used in many scientific and industrial applications. It is a white crystalline solid with a melting point of 135-140°C and a molecular weight of 126.14 g/mol. 3-thio-2-hydroxyethyl-1,1-dione is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione has many applications in scientific research. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a starting material for the synthesis of polythioesters, polythioamides, and polythioacrylates. In addition, it is used in the synthesis of thioesters, which are important intermediates in the synthesis of biologically active compounds. Furthermore, it is used as a reagent in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is not well understood. However, it is believed that the thioester formed by the reaction of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione with a carboxylic acid is hydrolyzed by a thiolesterase enzyme to form a thiol and the corresponding carboxylic acid. This reaction is believed to be responsible for the biological activity of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory studies. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of neurotransmitter levels in the brain, and its inhibition can lead to increased levels of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in laboratory experiments include its low cost, ease of synthesis, and versatility. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione is a highly reactive compound, and care should be taken when handling it. Additionally, it can be toxic if inhaled or ingested, and appropriate safety precautions should be taken when working with it.
Orientations Futures
The future directions for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione research include the development of new synthetic methods for its synthesis, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its biological activity and mechanism of action. Additionally, further research is needed to explore the potential toxicity of the compound and to determine the optimal conditions for its synthesis and use. Finally, further research is needed to investigate the potential applications of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione in the fields of biochemistry, physiology, and medicine.
Méthodes De Synthèse
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione can be synthesized from a variety of starting materials, including ethylene glycol, thiourea, and sulfuric acid. The most common synthesis method involves the reaction of ethylene glycol with thiourea in the presence of sulfuric acid. This reaction produces 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dioneroxyethyl-1,1-dione and ethyl thiocyanate as byproducts. The reaction is typically carried out at temperatures between 100 and 120°C, and the reaction time can range from several minutes to several hours. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, nickel chloride, and iron chloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione involves the reaction of 2-chloroacetaldehyde with 2-mercaptoacetic acid to form 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione.", "Starting Materials": [ "2-chloroacetaldehyde", "2-mercaptoacetic acid" ], "Reaction": [ "Step 1: Mix 2-chloroacetaldehyde and 2-mercaptoacetic acid in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then filter the resulting solid.", "Step 4: Wash the solid with a solvent such as diethyl ether to obtain the final product, 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione." ] } | |
Numéro CAS |
1779865-05-2 |
Nom du produit |
3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione |
Formule moléculaire |
C7H14O3S |
Poids moléculaire |
178.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



